molecular formula C27H29N5OS B2485319 [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone CAS No. 1240261-88-4

[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone

Numéro de catalogue: B2485319
Numéro CAS: 1240261-88-4
Poids moléculaire: 471.62
Clé InChI: WVMZRQHUFKMZOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone is a structurally complex molecule featuring a piperazine moiety linked to a pyrazolidine ring via a methanone bridge. The piperazine group is substituted with a 2,5-dimethylphenyl group, while the pyrazolidine ring is fused with a 4-methyl-2-(4-methylphenyl)-1,3-thiazole moiety. This architecture combines pharmacophores known for diverse biological activities:

  • Piperazine derivatives are frequently associated with antiproliferative, antimicrobial, and receptor-modulating properties .
  • Thiazole rings are recognized for their role in enhancing metabolic stability and binding affinity in drug design .
  • Pyrazolidine/pyrazolone systems are implicated in anti-inflammatory and radical scavenging activities .

Synthetically, its preparation likely involves multi-step protocols, such as coupling brominated intermediates with thiol-containing heterocycles under basic conditions, as seen in related piperazine-thiazole hybrids .

Propriétés

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5OS/c1-17-6-9-21(10-7-17)26-28-20(4)25(34-26)22-16-23(30-29-22)27(33)32-13-11-31(12-14-32)24-15-18(2)5-8-19(24)3/h5-10,15,22-23,29-30H,11-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKHMGQLMGLSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone , identified by its CAS number 1240261-88-4, is a complex organic molecule notable for its potential pharmacological activities. Its structure integrates a piperazine ring and a thiazole moiety, both of which are associated with various biological effects. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Characteristics

The compound's molecular formula is C27H33N5OSC_{27}H_{33}N_{5}OS with a molecular weight of 475.7 g/mol. The presence of multiple aromatic rings and functional groups suggests a diverse range of interactions with biological targets, making it a candidate for further pharmacological studies.

1. Anti-inflammatory and Analgesic Properties

Due to its structural similarities with known bioactive substances, the compound may exhibit anti-inflammatory and analgesic effects. Such properties can be predicted through quantitative structure-activity relationship (QSAR) models, which analyze the relationship between chemical structure and biological activity.

2. Neuroprotective Effects

The piperazine and thiazole components are often linked with neuroprotective activities. Similar compounds have demonstrated efficacy in protecting neuronal cells from damage, suggesting that this compound could also possess neuroprotective properties.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into potential biological activities:

Compound NameStructure FeaturesBiological Activity
2-Methyl-6-phenyletinylpyridineContains pyridine ringNeuroprotective
4-(5-Methylindolyl)-2-methylheptylguanidinothiazoleIndole and thiazole moietiesAnalgesic
1-[4-(2-Methylphenyl)piperazin-1-yl]-2-propanonePiperazine derivativeAntidepressant

These comparisons highlight variations in substituents that influence their unique biological profiles while maintaining similar core structures.

Understanding how this compound interacts at a molecular level is crucial for elucidating its mechanisms of action. Techniques such as:

  • Molecular Docking Studies : To predict binding affinities to various receptors.
  • In vitro Assays : To assess cytotoxicity and biological activity against specific cell lines.

These methods can help identify therapeutic benefits or potential toxicities associated with the compound .

Case Studies and Research Findings

Recent studies have explored the biological activities of thiazole-containing compounds, highlighting their diverse therapeutic potentials:

Thiazoles as Antitumor Agents

Research indicates that thiazole derivatives have shown significant antitumor activity. For instance, certain thiazole analogs exhibited IC50 values lower than standard treatments like doxorubicin against various cancer cell lines, suggesting their potential as effective anticancer agents .

Anticonvulsant Activity

Compounds with similar structural features have demonstrated anticonvulsant properties in animal models. For example, derivatives containing piperazine structures were effective in maximal electroshock tests, indicating a promising avenue for developing new anticonvulsants based on this scaffold .

Comparaison Avec Des Composés Similaires

Substituent Effects on Bioactivity

  • Thiazole vs. Pyrazolone : The thiazole ring in the target compound could confer greater metabolic stability than the pyrazolone system in , which is prone to redox-mediated degradation.
  • Aryl Group Positioning : The 4-methylphenyl group on the thiazole (target) versus 4-methoxyphenyl in may alter π-π stacking interactions with biological targets, influencing receptor affinity.

Pharmacological Potential

  • Antiproliferative Activity : Piperazine-sulfonyl derivatives () show moderate activity against cancer cells, suggesting the target compound’s dimethylphenyl group might enhance potency through hydrophobic interactions.
  • Antimicrobial Efficacy : The thiazole-pyrazolidine core may synergize with the piperazine moiety to target bacterial enzymes (e.g., dihydrofolate reductase), akin to ’s benzodioxole derivatives .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer:
The synthesis involves multi-step protocols, including:

  • Retrosynthetic analysis to identify precursors: The piperazine-thiazole core is typically constructed via coupling reactions between functionalized piperazine and pyrazolidine intermediates. For example, amide bond formation between a piperazine derivative and a pyrazolidine-thiazole intermediate can be achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Step optimization : Critical parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (0–25°C for sensitive steps), and catalyst selection (e.g., palladium catalysts for cross-coupling reactions). Evidence from analogous compounds suggests that microwave-assisted synthesis can reduce reaction times by 30–50% while maintaining yields >75% .

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, particularly for distinguishing between regioisomers in the thiazole and pyrazolidine moieties. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in aromatic regions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) validates the molecular formula. Purity is assessed via HPLC with UV detection (λ = 254 nm), achieving >95% purity with C18 reverse-phase columns .

Basic: How should researchers design in vitro assays to evaluate biological activity?

Methodological Answer:

  • Target selection : Prioritize receptors linked to piperazine-thiazole pharmacology (e.g., serotonin or dopamine receptors). Use radioligand binding assays with 3H^3H-labeled antagonists to quantify affinity (Ki_i) .
  • Cellular models : For cytotoxicity screening, employ MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination. Include positive controls (e.g., doxorubicin) and validate results across triplicate runs .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Statistical meta-analysis : Pool data from independent studies using random-effects models to account for variability in assay conditions (e.g., cell passage number, serum concentration) .
  • Orthogonal assays : Confirm ambiguous results with alternative methods. For example, validate receptor binding data using functional assays (e.g., cAMP accumulation for GPCR activity) .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed?

Methodological Answer:

  • Scaffold modification : Systematically vary substituents on the piperazine (e.g., 2,5-dimethylphenyl vs. 4-methoxyphenyl) and thiazole (e.g., 4-methylphenyl vs. halogenated analogs) groups.
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA or molecular docking) to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity. Validate predictions via in vitro testing .

Advanced: What computational approaches predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT1A_{1A}). Prioritize poses with hydrogen bonds to conserved residues (e.g., Asp116 in 5-HT1A_{1A}) and π-π stacking with aromatic side chains .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability. Calculate binding free energies via MM/GBSA .

Advanced: How can researchers address poor solubility in pharmacokinetic studies?

Methodological Answer:

  • Salt formation : Convert the free base to a hydrochloride salt via treatment with HCl in ethanol, improving aqueous solubility by >10-fold. Characterize salts via X-ray powder diffraction (XRPD) .
  • Nanoparticle formulation : Use solvent evaporation to prepare PLGA nanoparticles (150–200 nm diameter), achieving sustained release in PBS (pH 7.4) over 72 hours .

Advanced: What experimental designs elucidate degradation pathways under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to stress conditions:
    • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 37°C for 24 hours.
    • Oxidative stress : 3% H2_2O2_2 at 25°C for 6 hours.
    • Photolysis : UV light (254 nm) for 48 hours.
      Analyze degradants via LC-MS/MS and propose pathways using software (e.g., ACD/MS Fragmenter) .

Basic: Which crystallographic techniques confirm molecular conformation?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Resolve structures to 0.8 Å resolution, analyzing dihedral angles between the piperazine and thiazole rings. Compare with DFT-optimized geometries .

Advanced: How can researchers identify off-target effects in complex biological systems?

Methodological Answer:

  • Proteome-wide profiling : Use affinity chromatography with immobilized compound to pull down binding proteins from tissue lysates. Identify hits via LC-MS/MS and validate with surface plasmon resonance (SPR) .

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